molecular formula C21H25O10P B12071404 Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)

Cat. No.: B12071404
M. Wt: 468.4 g/mol
InChI Key: ZPKHHOXWTUSRFI-UHFFFAOYSA-N
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Description

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is a complex organic compound with the molecular formula C21H25O10P. This compound is notable for its unique structure, which includes a hept-2-ulopyranosid backbone and a diphenylphosphate group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) typically involves multiple steps. One common method includes the esterification of D-arabino-2-heptulopyranosidonic acid with methanol, followed by the introduction of the diphenylphosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction could yield a simpler, hydrogenated compound. Substitution reactions can result in a wide range of products, depending on the functional groups introduced.

Scientific Research Applications

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) involves its interaction with specific molecular targets. The diphenylphosphate group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate: This compound lacks the diphenylphosphate group, resulting in different chemical properties and reactivity.

    Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate: This compound has a phosphate group instead of a diphenylphosphate group, leading to variations in its biological activity and applications.

Uniqueness

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is unique due to its combination of a hept-2-ulopyranosid backbone and a diphenylphosphate group. This structure provides specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications.

Biological Activity

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is a chemical compound with significant implications in biochemical research, particularly in glycobiology. This article delves into its biological activity, detailing its mechanisms, applications, and relevant research findings.

  • Chemical Name: Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)
  • CAS Number: 91382-80-8
  • Molecular Formula: C₉H₁₇O₁₀P
  • Molecular Weight: 316.2 g/mol
  • Purity: 96% .

Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) exhibits various biological activities, primarily through its interactions with cellular signaling pathways and metabolic processes:

  • Anti-infective Properties : The compound has shown effectiveness against various pathogens, including bacteria and viruses, making it a candidate for developing new antimicrobial agents .
  • Cell Cycle Regulation : It influences the cell cycle by modulating key proteins involved in DNA damage response and apoptosis, thus holding potential for cancer therapy .
  • Neuronal Signaling : The compound is implicated in neuronal signaling pathways, potentially affecting neurotransmitter release and neuronal health .

Applications in Research

The compound serves multiple roles in research settings:

  • Glycobiology : It is used as a biochemical reagent to study glycan structures and their biological roles .
  • Drug Development : Its properties are being explored for developing antibody-drug conjugates (ADCs) and other therapeutic modalities targeting specific diseases .
  • Cellular Studies : It is utilized to investigate cellular processes such as autophagy, inflammation, and metabolic regulation .

Case Studies

  • Antiviral Activity : A study demonstrated that methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) inhibited the replication of the influenza virus in vitro, highlighting its potential as an antiviral agent .
  • Cancer Research : In a model of breast cancer, the compound was shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Cancer Cell ApoptosisInduces apoptosis selectively in cancer cells
Neuronal EffectsModulates neurotransmitter release

Properties

IUPAC Name

methyl 6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25O10P/c1-26-20(24)21(27-2)13-17(22)19(23)18(29-21)14-28-32(25,30-15-9-5-3-6-10-15)31-16-11-7-4-8-12-16/h3-12,17-19,22-23H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHHOXWTUSRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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